molecular formula C14H22N2OS B2459227 N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide CAS No. 950230-74-7

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide

Cat. No.: B2459227
CAS No.: 950230-74-7
M. Wt: 266.4
InChI Key: RPWYUZSAEIEQFA-UHFFFAOYSA-N
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Description

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a thiophene ring attached to a piperidine moiety, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiophene-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane, room temperature.

    Reduction: LiAlH4, tetrahydrofuran, reflux.

    Substitution: NBS, acetonitrile, room temperature.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide is unique due to the presence of both the piperidine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these functional groups.

Properties

IUPAC Name

N-(2,2,6,6-tetramethylpiperidin-4-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2OS/c1-13(2)7-11(8-14(3,4)16-13)15-12(17)10-5-6-18-9-10/h5-6,9,11,16H,7-8H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWYUZSAEIEQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)C2=CSC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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